1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride
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Overview
Description
1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride is a chemical compound that features a phenyl group, a thiomorpholine ring, and a propane-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride typically involves the reaction of thiomorpholine with a phenyl-substituted propane-1-one derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride: Similar structure but with a piperidine ring instead of thiomorpholine.
1-Phenyl-3-chloro-1-propanone: Lacks the thiomorpholine ring and has a chlorine atom instead.
1-Phenyl-3-hydroxy-1-propanone: Contains a hydroxyl group instead of the thiomorpholine ring.
Uniqueness: 1-Phenyl-3-thiomorpholino-propane-1-one hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41492-40-4 |
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Molecular Formula |
C13H18ClNOS |
Molecular Weight |
271.81 g/mol |
IUPAC Name |
1-phenyl-3-thiomorpholin-4-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NOS.ClH/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14;/h1-5H,6-11H2;1H |
InChI Key |
LYESSHHNWMEMBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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